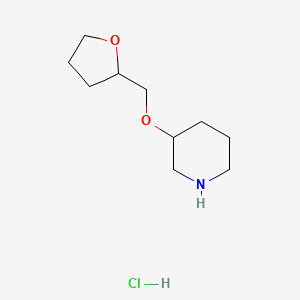

3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride

Vue d'ensemble

Description

3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride (3-THFPH) is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. 3-THFPH has been used in a variety of laboratory experiments to study the effects of MAO-A inhibition, and to investigate its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(Tetrahydro-2-furanylmethoxy)piperidine hydrochloride is involved in various chemical syntheses and characterizations in the field of medicinal chemistry. A notable synthesis method for structurally similar piperidine derivatives, emphasizing the significance of piperidine compounds in drug discovery, was proposed by Smaliy et al. (2011). They developed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, showcasing the compound's importance in medicinal chemistry due to its conformationally rigid diamine structure. This method is crucial for producing large quantities of such compounds, highlighting the adaptability and efficiency of piperidine derivatives in pharmaceutical synthesis (Smaliy et al., 2011).

Additionally, Maram and Tanaka (2020) explored the transformation of carbohydrate derivatives into polyoxy-functionalized piperidine derivatives bearing tetrasubstituted carbon at the 3-position of the piperidine ring. This study demonstrates the versatility of piperidine derivatives in synthesizing complex molecules with potential pharmaceutical applications, further contributing to the diversification of drug discovery efforts (Maram & Tanaka, 2020).

Biological and Pharmacological Studies

On the biological and pharmacological front, Kumar et al. (2017) synthesized a novel series of piperazine derivatives with potential antidepressant and antianxiety activities. Their study indicates the relevance of piperidine and its derivatives in developing new therapeutic agents aimed at treating mental health disorders. This research underscores the therapeutic potential of piperidine derivatives in psychopharmacology, showcasing the broad applicability of these compounds in medicine (Kumar et al., 2017).

Unluer et al. (2016) evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of new compounds containing the piperidine moiety. Their findings highlight the potential of piperidine derivatives as candidates for drug development, especially in targeting cancer cells and managing conditions related to enzyme inhibition. This study provides insights into the multifaceted roles of piperidine derivatives in medicinal chemistry, from cytotoxic agents to enzyme inhibitors (Unluer et al., 2016).

Propriétés

IUPAC Name |

3-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAPVTIGDKKONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

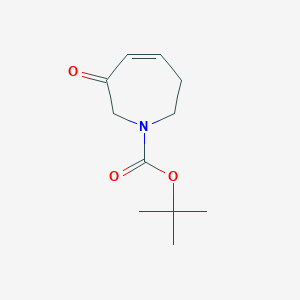

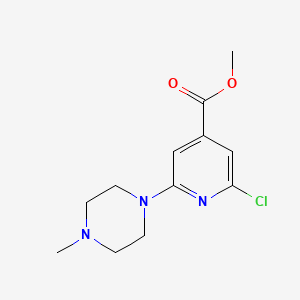

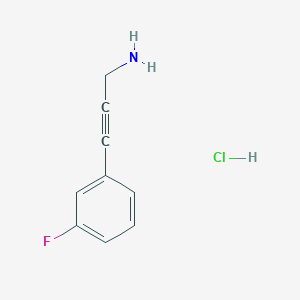

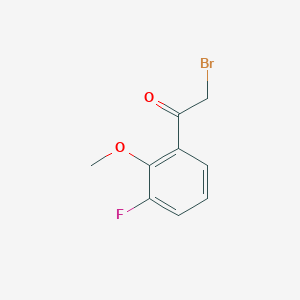

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)